molecular formula C20H19ClFN5O B2456776 (2-chloro-4-fluorophenyl)(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 1421455-40-4

(2-chloro-4-fluorophenyl)(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No.: B2456776
CAS No.: 1421455-40-4
M. Wt: 399.85
InChI Key: HKBWECLPGZUIKO-UHFFFAOYSA-N
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Description

(2-chloro-4-fluorophenyl)(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C20H19ClFN5O and its molecular weight is 399.85. The purity is usually 95%.
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Properties

IUPAC Name

(2-chloro-4-fluorophenyl)-[4-(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClFN5O/c1-14-23-18(25-6-2-3-7-25)13-19(24-14)26-8-10-27(11-9-26)20(28)16-5-4-15(22)12-17(16)21/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKBWECLPGZUIKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)Cl)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-chloro-4-fluorophenyl)(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone , with a CAS number of 1421455-40-4, is a synthetic organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H19ClFN5OC_{20}H_{19}ClFN_5O with a molecular weight of 399.8 g/mol. Its structure features a chloro and a fluorine substituent on the phenyl rings, along with a piperazine moiety linked to a pyrimidine derivative, enhancing its potential interactions with biological targets.

PropertyValue
CAS Number1421455-40-4
Molecular FormulaC20H19ClFN5O
Molecular Weight399.8 g/mol

Biological Activity

Research indicates that this compound may exhibit several pharmacological effects:

  • Anticancer Activity : Preliminary studies suggest that the compound may have anticancer properties, potentially inhibiting cell proliferation in various cancer cell lines. For instance, compounds structurally related to this molecule have demonstrated significant activity against human pancreatic and gastric cancer cells .
  • Analgesic and Anti-inflammatory Effects : The compound's structural features suggest it may possess analgesic and anti-inflammatory properties, which are common among similar piperazine derivatives .
  • Neuropharmacological Effects : Given the presence of the pyrrolidine moiety, there is potential for neuropharmacological activity, including anticonvulsant properties as seen in related compounds .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the structure significantly influence biological efficacy:

  • Chloro and Fluoro Substituents : The presence of halogen atoms (Cl and F) is known to enhance lipophilicity and bioavailability, which may improve interaction with target proteins.
  • Pyrimidine and Piperazine Units : These moieties are crucial for receptor binding and activity modulation. Their arrangement affects the compound's conformational flexibility, impacting its pharmacodynamics.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

  • Formation of the Piperazine Ring : Starting from commercially available piperazine derivatives.
  • Pyrimidine Coupling : Utilizing coupling agents to link the pyrimidine moiety.
  • Final Functionalization : Introducing chloro and fluoro groups through electrophilic aromatic substitution reactions.

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Anticancer Studies : A study demonstrated that compounds with similar piperazine-pyrimidine structures inhibited cell proliferation in various cancer models, suggesting a pathway for developing new anticancer agents .
  • Neuropharmacological Evaluation : Research on piperazine derivatives highlighted their potential as anticonvulsants, providing a basis for further exploration of this compound's neuroactive properties .

Scientific Research Applications

Medicinal Chemistry

The compound's design suggests potential applications in drug development due to its structural features that may interact with various biological targets:

  • Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer properties. Its structural analogs have shown promise in inhibiting cancer cell proliferation in various models, including breast, melanoma, and lung cancer cell lines .
  • Anti-inflammatory and Analgesic Effects : Computational models have predicted that modifications in the compound's structure can enhance its anti-inflammatory and analgesic activities. These predictions are based on structure-activity relationship analyses that assess how different substituents affect biological efficacy .

Protein Kinase Inhibition

Research has highlighted the relevance of pyrimidine derivatives in protein kinase inhibition. The compound may act as a lead for developing inhibitors targeting specific kinases involved in cancer signaling pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the compound's efficacy:

Structural FeatureModificationBiological Activity
Chloro GroupIncreased electron-withdrawing abilityEnhances binding affinity to targets
Fluoro GroupModulates lipophilicityImproves bioavailability
Piperazine MoietyAlters receptor interactionPotential for diverse pharmacological effects

This table summarizes how modifications to specific structural features can influence biological activity, guiding future research directions.

Case Studies

Recent studies have evaluated various derivatives of this compound against a panel of cancer cell lines:

  • Study on Breast Cancer Cell Lines : A derivative was tested against MCF7 and MDA-MB231 cell lines, showing significant inhibition of cell proliferation.
  • Melanoma Inhibition : Another study focused on SKMEL-28 cells, where modifications to the piperazine moiety enhanced anticancer activity compared to parent compounds .

These case studies illustrate the compound's potential as a lead candidate for further development in cancer therapeutics.

Q & A

Nuclear Magnetic Resonance (NMR) :

  • 1^1H-NMR (CDCl3_3): Identify aromatic protons (δ 6.8–8.2 ppm for fluorophenyl and pyrimidine groups), piperazine methylene signals (δ 2.5–3.5 ppm), and pyrrole protons (δ 6.2–6.8 ppm) .
  • 13^13C-NMR : Confirm carbonyl resonance (δ ~165–170 ppm) and quaternary carbons in the pyrimidine ring .

Mass Spectrometry : Use EI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns consistent with chlorine/fluorine substituents .

Q. What are the key considerations for optimizing reaction yields during synthesis?

  • Optimization Strategies :
  • Solvent Selection : Polar aprotic solvents (e.g., dichloroethane) enhance nucleophilicity of piperazine nitrogen .
  • Temperature Control : Maintain 0–5°C during initial coupling to suppress side reactions; warm to room temperature gradually .
  • Catalysis : Test Lewis acids (e.g., ZnCl2_2) to accelerate acylation if sluggish reactivity is observed .

Advanced Research Questions

Q. How to resolve discrepancies in spectroscopic data when synthesizing novel piperazine-linked heterocycles?

  • Troubleshooting Approach :

Impurity Identification : Use HPLC (C18 column, acetonitrile/water mobile phase) to detect byproducts (e.g., unreacted starting materials or hydrolyzed intermediates) .

Variable Temperature (VT) NMR : Assess dynamic effects (e.g., piperazine ring puckering) that may cause signal splitting .

X-ray Crystallography : Resolve ambiguous NOE correlations or coupling constants by obtaining a single-crystal structure .

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for piperazine-containing compounds?

  • SAR Workflow :

Analog Synthesis : Prepare derivatives by modifying substituents on the pyrimidine (e.g., replacing pyrrole with morpholine) or fluorophenyl (e.g., varying halogen positions) .

Biological Assays : Test analogs in target-specific assays (e.g., receptor binding or enzyme inhibition) to correlate structural features with activity.

Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and guide rational design .

Q. How to address solubility challenges in biological assays for lipophilic compounds like this?

  • Solubilization Methods :

Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility without denaturing proteins .

Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) temporarily to improve solubility during administration .

Data Contradiction Analysis

Q. Conflicting NMR data for piperazine methylene protons: How to validate assignments?

  • Resolution Strategy :
  • 2D NMR : Perform HSQC and HMBC to correlate protons with adjacent carbons and confirm connectivity .
  • Deuteration Experiments : Exchange labile protons (e.g., NH in pyrrole) with D2_2O to simplify spectra .

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